L-Kynurenine-d4-1 is a deuterated form of L-Kynurenine, which is a metabolite derived from the amino acid L-Tryptophan. The compound is characterized by its molecular formula and a molecular weight of approximately 212.24 g/mol. Deuteration, which involves the substitution of hydrogen atoms with deuterium, enhances the stability and tracking of the compound in biological studies and drug development processes .
L-Kynurenine-d4-1 exhibits significant biological activities, primarily through its role as an aryl hydrocarbon receptor agonist. This activation has been linked to:
The synthesis of L-Kynurenine-d4-1 typically involves deuteration of L-Kynurenine. This can be achieved through various chemical methods, including:
These methods ensure that the resulting compound retains its biological activity while allowing for enhanced tracking in research applications .
L-Kynurenine-d4-1 is primarily used in research settings, particularly in pharmacokinetics and drug metabolism studies. Its applications include:
Interaction studies involving L-Kynurenine-d4-1 focus on its role in various biological systems. These studies examine how the compound interacts with:
Such studies are crucial for elucidating the therapeutic potential of L-Kynurenine derivatives in clinical settings .
L-Kynurenine-d4-1 shares similarities with several compounds within the kynurenine pathway and related metabolites. A comparison with other similar compounds highlights its unique features:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| L-Kynurenine | Non-deuterated form; widely studied for immune modulation | |
| Kynurenic Acid | Product of L-Kynurenine metabolism; neuroprotective properties | |
| 3-Hydroxykynurenine | Intermediate in kynurenine metabolism; involved in neuroprotection | |
| 5-Hydroxyindoleacetic Acid | Metabolite related to serotonin; different metabolic pathway |
L-Kynurenine-d4-1's unique aspect lies in its stable isotope labeling, allowing researchers to trace metabolic pathways more effectively than with non-deuterated counterparts. This feature is particularly valuable for understanding drug metabolism and pharmacokinetics in clinical research settings .
The synthesis of L-Kynurenine-d4 represents a sophisticated application of deuterium labeling techniques, where four hydrogen atoms are selectively replaced with deuterium isotopes to produce a stable isotopically labeled compound [5]. The preparation of deuterated kynurenine compounds has gained significant importance in metabolic studies and analytical chemistry applications [4]. Multiple methodological approaches have been developed to achieve efficient deuterium incorporation while maintaining the structural integrity of the amino acid framework [5].
Acid-catalyzed hydrogen-deuterium exchange represents the most widely employed method for producing L-Kynurenine-d4, utilizing deuterated hydrochloric acid under controlled thermal conditions [5]. The standard protocol involves heating L-Kynurenine in deuterated hydrochloric acid at 110°C for 7 hours, achieving greater than 99% deuteration at targeted positions [2] [5]. This methodology produces two primary deuterated products: L-[β, 3', 5'-2H3]kynurenine-d3 (tri-deuterated form) and L-[β, β, 3', 5'-2H4]kynurenine-d4 (tetra-deuterated form) [5].
The reaction mechanism involves acid-catalyzed deuteration at labile hydrogen sites, particularly targeting the β-hydrogen of the aliphatic chain and aromatic hydrogens ortho to the amine group on the benzene ring [5]. The deuteration process demonstrates site-specific selectivity, with deuterium incorporation occurring predominantly at the β-position on the amino acid side chain and at the 3' and 5' positions on the benzene ring [5]. High-resolution mass spectrometry analysis confirms the molecular ion peak at m/z 212.2 ([M+H]+), representing a 4 Dalton shift compared to non-deuterated L-Kynurenine [2].
| Parameter | Specification | Source |
|---|---|---|
| Reaction Temperature | 110°C | [5] |
| Reaction Duration | 7 hours | [5] |
| Deuteration Efficiency | >99% | [2] [5] |
| Primary Product | L-[β, β, 3', 5'-2H4]kynurenine-d4 | [5] |
| Molecular Weight | 212.24 g/mol | [2] |
The use of acid catalysts facilitates the exchange of non-exchangeable hydrogen atoms through increased temperature and pressure conditions, enabling deuteration of positions that would otherwise remain unreactive under mild conditions [10]. The efficiency of this method stems from the protonation of the amino acid substrate, which activates specific carbon-hydrogen bonds toward nucleophilic attack by deuterium [7]. Post-synthesis purification via reverse-phase high-performance liquid chromatography ensures greater than 98% chemical purity, as confirmed by liquid chromatography-quadrupole time-of-flight mass spectrometry [5].
Enzymatic deuterium incorporation represents an alternative approach that offers improved efficiency and selectivity compared to chemical methods, operating directly on free amino acids to achieve site-specific deuteration [12]. The dual-protein enzymatic system utilizing deuterium-specific amino acid dehydrogenases demonstrates remarkable capability for achieving controlled deuteration patterns in amino acid substrates [12]. This biocatalytic approach provides enhanced stereoselectivity and operates under milder reaction conditions compared to acid-catalyzed methods [12].
The enzymatic deuteration process employs pyridoxal phosphate-dependent enzymes that facilitate hydrogen-deuterium exchange through specific deprotonation mechanisms [12]. Site-selective deuteration is achieved through catalyst-controlled selectivity, where the presence or absence of specific co-enzymes dictates the deuteration pattern [12]. For aliphatic amino acids, this system demonstrates high deuterium incorporation levels at Cα (95%) and Cβ (84-93%) positions with excellent retention of configuration (>99% enantiomeric excess) [12].
The enzymatic system operates through clarified cell lysate preparations, providing an efficient and cost-effective method for preparing hydrogen-deuterium exchange biocatalysts [12]. The relatively slow reaction rate of native enzyme systems, combined with their wide substrate scope, allows for controlled deuteration without compromising amino acid integrity [12]. The method exhibits particular effectiveness with hydrophobic amino acid substrates, while aromatic and thioether-containing amino acids require modified reaction conditions at lower substrate loadings to achieve optimal deuteration levels [12].
| Enzymatic Parameter | Value | Reference |
|---|---|---|
| Cα Deuterium Incorporation | 95% | [12] |
| Cβ Deuterium Incorporation | 84-93% | [12] |
| Enantiomeric Excess | >99% | [12] |
| Optimal Substrate Loading | 10-25 mM | [12] |
| Reaction Temperature | 25-37°C | [12] |
Chromatographic separation of L-Kynurenine-d4 from its protiated counterparts requires specialized methodologies designed to exploit the subtle physical differences between isotopologues [15]. The separation of deuterated compounds from their hydrogen analogs is essential for achieving high isotopic purity and represents one of the most challenging aspects of stable isotope production [15]. Reverse-phase liquid chromatography has emerged as the preferred method for isotopic separations, utilizing C18 stationary phases under optimized mobile phase conditions [18].
The chromatographic separation protocol employs ZORBAX Rapid Resolution High Definition C18 columns (2.1 mm × 150 mm, 1.8 μm particle size) with gradient elution systems [17]. Mobile phase optimization utilizes 0.1 M sodium acetate at pH 4.6 with isocratic flow rates of 0.75 mL/minute for 12 minutes [17]. Detection systems incorporate fluorescence detection at excitation/emission wavelengths of 280 nm/438 nm for tryptophan-related compounds and ultraviolet detection at 365 nm for kynurenine derivatives [17].
Isotopic separation factors demonstrate significant dependence on mobile phase composition, with larger separation factors observed in methanol-water systems compared to acetonitrile-water mixtures [18]. The optimal mobile phase composition for kynurenine isotopologue separation utilizes ternary mixtures of methanol-acetonitrile-water (25:20:55) to provide the best compromise between isotopic selectivity and column backpressure [18]. Recycle chromatography techniques enable the separation of isotopologues with differences of single hydrogen-deuterium substitutions, generating theoretical plate counts exceeding 500,000 [18].
| Chromatographic Parameter | Specification | Reference |
|---|---|---|
| Column Type | C18 Reverse Phase | [17] [18] |
| Particle Size | 1.8 μm | [17] |
| Mobile Phase pH | 4.6 | [17] |
| Flow Rate | 0.75 mL/min | [17] |
| Detection Wavelength | 365 nm (UV) | [17] |
| Theoretical Plates | >500,000 | [18] |
Quality control standards for L-Kynurenine-d4 isotopic purity rely on high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to determine deuterium incorporation levels and structural integrity [21]. The evaluation of isotopic enrichment requires systematic analysis of isotopologue ion distributions, incorporating corrections for natural abundance contributions and measurement uncertainties [26]. Electrospray ionization high-resolution mass spectrometry provides rapid and highly sensitive characterization of isotopic purity with sample consumption below nanogram levels [22].
The isotopic purity calculation methodology involves recording full-scan mass spectra, extracting and integrating isotopic ions, and calculating the isotopic enrichment of desired labeled compounds [21]. The procedure requires evaluation of linearity in the mass spectrometer using natural abundance compounds at different concentration levels, determination of mass cluster purity, and calculation of theoretical isotope compositions for various tentative isotope enrichments [26]. Comparison of measured isotope distributions with calculated distributions using linear regression provides quantitative assessment of deuterium incorporation levels [26].
Nuclear magnetic resonance spectroscopy serves as a complementary technique for confirming deuteration sites and quantifying isotopic enrichment levels [21]. Deuterium nuclear magnetic resonance experiments provide direct observation of deuterium-labeled positions, particularly useful for highly deuterated compounds where conventional proton nuclear magnetic resonance analysis is limited by weak residual proton signals [24]. The absence of signals at characteristic chemical shifts (δ 3.3 ppm for β-hydrogens and δ 6.8-7.2 ppm for aromatic hydrogens) confirms successful deuteration at target positions [5].
| Analytical Method | Detection Limit | Precision | Accuracy | Reference |
|---|---|---|---|---|
| High-Resolution Mass Spectrometry | <1 ng | <5% CV | 95-105% | [22] |
| Nuclear Magnetic Resonance | 1 μg | <10% CV | 85-115% | [21] [24] |
| Liquid Chromatography-Mass Spectrometry | 0.5 μg/mL | <10% CV | 85-115% | [21] |
Liquid chromatography-tandem mass spectrometry represents the gold standard for quantitative analysis of L-Kynurenine-d4-1, offering superior sensitivity, selectivity, and precision compared to conventional analytical methods [1] [2] [3]. The deuterated isotopologue exhibits distinct mass spectrometric properties that enable precise quantification through isotope dilution methodologies.
Ionization Characteristics and Fragmentation Patterns
L-Kynurenine-d4-1 demonstrates optimal ionization efficiency under positive electrospray ionization conditions, generating a protonated molecular ion at m/z 213.1 [M+H]+, representing a 4 Da mass shift compared to the unlabeled compound [4] [5]. The fragmentation pattern reveals characteristic product ions at m/z 196.0, 94.0, and 146.0, corresponding to the loss of ammonia, formation of the phenylacetyl cation, and the anthranilic acid fragment, respectively [2] [6]. Under negative ionization conditions, the deprotonated molecular ion appears at m/z 211.1 [M-H]-, with primary fragment ions at m/z 194.0, 92.0, and 144.0 [4].
Selected Reaction Monitoring Parameters
The optimized selected reaction monitoring transitions for L-Kynurenine-d4-1 quantification utilize the precursor-to-product ion transition 213.1 → 196.0 (quantifier) and 213.1 → 94.0 (qualifier) under positive ionization mode [6] [4]. Collision energies of 10-15 eV provide maximum sensitivity, while cone voltages of 30-35 V ensure optimal precursor ion transmission [7] [8]. The isotope dilution approach using L-Kynurenine-d4-1 as internal standard compensates for matrix effects and enhances analytical precision [4] [5].
Analytical Performance Characteristics
Contemporary LC-MS/MS methods achieve quantitation ranges spanning from 0.006 to 8.3 μM with lower limits of detection reaching 6 nM in plasma matrices [8]. The coefficient of variation for intra-day and inter-day precision remains below 5% across the entire calibration range [7]. Matrix effect studies demonstrate minimal ion suppression or enhancement (±15%) when utilizing protein precipitation with acetonitrile or methanol [5] [4].
Chromatographic Separation Strategies
Reversed-phase chromatography using C18 stationary phases provides adequate retention and peak shape for L-Kynurenine-d4-1 [6] [9]. Mobile phase compositions incorporating 0.1% formic acid in water and acetonitrile yield optimal sensitivity and chromatographic performance [9] [10]. Gradient elution profiles spanning 10-14 minutes enable baseline separation from endogenous interferences and related metabolites [6] [8].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and quantitative analysis capabilities for L-Kynurenine-d4-1, offering orthogonal validation to mass spectrometric approaches [11] [12] [13].
Proton NMR Spectroscopic Characteristics
¹H NMR analysis of L-Kynurenine-d4-1 reveals distinctive spectral features reflecting the deuterium substitution pattern. The aromatic proton signals appear as a complex multiplet in the 6.5-7.5 ppm region, with reduced integration corresponding to the deuterated positions [14] [13]. The α-proton resonance appears as a multiplet around 4.6 ppm, while the β-methylene protons exhibit characteristic coupling patterns at 2.8-3.2 ppm [13].
Deuterium Isotope Effects
The incorporation of deuterium atoms introduces measurable isotope effects on neighboring proton chemical shifts, typically manifesting as upfield shifts of 0.01-0.05 ppm [14] [15]. These isotope-induced shifts provide definitive evidence for the deuterium substitution pattern and confirm the structural integrity of the labeled compound [14].
Quantitative NMR Applications
Quantitative ¹H NMR methodologies enable absolute purity determination of L-Kynurenine-d4-1 using the 100% method or internal standard approaches [11] [12]. The technique achieves precision levels comparable to chromatographic methods while providing simultaneous structural confirmation [11]. Lower limits of quantification reach 1.34 μM in biological matrices, with linear dynamic ranges spanning two orders of magnitude [12].
Two-Dimensional NMR Characterization
Advanced two-dimensional NMR techniques, including COSY, HSQC, and HMBC experiments, provide complete structural elucidation and confirm the deuterium incorporation pattern [14] [13]. These methods prove particularly valuable for impurity profiling and structural confirmation of synthetic intermediates [14].
Comprehensive stability studies of L-Kynurenine-d4-1 under physiological conditions are essential for ensuring analytical reliability and establishing appropriate storage protocols [5] [16] [17].
Aqueous Stability Profiles
L-Kynurenine-d4-1 demonstrates excellent stability in aqueous solutions at physiological pH (7.4), maintaining 92-98% of initial concentration after 48 hours at room temperature [5] [16]. Under acidic conditions (pH 2.0), the compound exhibits enhanced stability, retaining >95% potency for 72 hours [5]. Conversely, basic conditions (pH 10.0) promote degradation, with only 70-85% recovery after 12 hours [5].
Temperature-Dependent Degradation Kinetics
Accelerated stability studies reveal first-order degradation kinetics with activation energies ranging from 65-85 kJ/mol [5] [16]. At 37°C in plasma matrices, L-Kynurenine-d4-1 maintains 85-95% stability for 8 hours, enabling extended incubation studies [5]. Refrigeration at 4°C extends stability to 24 hours with minimal degradation (<5%) [5] [16].
Matrix-Specific Stability Considerations
Plasma protein binding significantly influences stability profiles, with bound fractions demonstrating enhanced resistance to oxidative degradation [5] [16]. Whole blood matrices exhibit reduced stability compared to plasma or serum, attributed to cellular enzyme activity and oxidative stress [5]. Cerebrospinal fluid provides an optimal matrix for stability studies, with minimal degradation observed over 24 hours [5].
Freeze-Thaw Stability
L-Kynurenine-d4-1 tolerates three freeze-thaw cycles with 80-90% recovery, though repeated cycling may lead to progressive deuterium exchange [5] [16]. Long-term storage at -80°C in solution maintains >90% stability for one year, while powder forms remain stable for three years at -20°C [5].
Oxidative Degradation Pathways
Primary degradation pathways involve oxidation of the aromatic amino group and keto-enol tautomerization of the carbonyl functionality [5] [16]. The deuterium labels remain stable under most physiological conditions, with minimal isotope exchange observed in neutral aqueous solutions [5].
Advanced chromatographic techniques provide comprehensive purity assessment capabilities, enabling detection and quantification of trace impurities in L-Kynurenine-d4-1 preparations [11] [18] [19].
Ultra-High Performance Liquid Chromatography
UHPLC systems equipped with sub-2 μm particle columns achieve superior resolution and peak capacity for impurity profiling [9] [20]. Zorbax Extend C18 columns (2.1 × 100 mm, 1.8 μm) provide baseline separation of L-Kynurenine-d4-1 from structural analogs and synthetic byproducts [9]. Gradient elution using 0.1% formic acid and acetonitrile yields purity assessments of ≥99% with resolution factors >2.0 [9].
Hydrophilic Interaction Liquid Chromatography
HILIC separations offer orthogonal selectivity for polar impurities that may co-elute under reversed-phase conditions [21] [20]. Amide-bonded stationary phases with acetonitrile-rich mobile phases provide unique retention mechanisms for amino acid derivatives [21]. This approach enables detection of hydrophilic impurities at levels below 0.1% [21].
Ion-Pair Chromatography
Ion-pair chromatographic systems utilizing trifluoroacetic acid or heptafluorobutyric acid modifiers enhance retention and peak shape for ionizable compounds [22] [23]. Synergi Polar RP columns with ion-pairing agents achieve purity determinations of ≥96% with improved reproducibility [22].
Supercritical Fluid Chromatography
Supercritical fluid chromatography provides rapid analysis with reduced solvent consumption and enhanced resolution for chiral impurities [11]. CO2-methanol mobile phases enable 8-minute analyses with purity assessments of ≥98% [11]. The technique proves particularly valuable for preparative-scale purifications [11].
Impurity Identification and Characterization
High-resolution mass spectrometry coupled with chromatographic separations enables structural elucidation of trace impurities [14] [11]. Common impurities include partially deuterated isotopologues, oxidation products, and synthetic precursors [14]. Relative retention times and fragmentation patterns provide definitive identification of impurity structures [14].
Validation Parameters
Chromatographic methods undergo comprehensive validation following ICH guidelines, demonstrating linearity (R² >0.999), precision (CV <2%), and accuracy (95-105% recovery) [11] [9]. System suitability parameters include resolution factors, theoretical plate counts, and tailing factors to ensure method robustness [11].